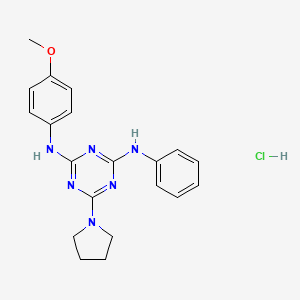
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole is a chemical compound that has been the subject of extensive scientific research in recent years. It is a pyrazole derivative that has shown promising results in various scientific applications, particularly in the field of medicinal chemistry. In
Mechanism Of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole is not fully understood. However, studies have suggested that it may work by inhibiting key enzymes involved in cancer cell growth and proliferation. It may also work by reducing inflammation through its effects on immune cells and cytokines.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth and proliferation of cancer cells. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole is its potency as an anticancer and anti-inflammatory agent. It has shown promising results in various preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Future Directions
There are several future directions for research on 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole. One area of research could be focused on optimizing the synthesis method to make it more scalable for large-scale production. Another area of research could be focused on further elucidating the mechanism of action of this compound to better understand its effects on cancer cells and immune cells. Additionally, future research could be focused on developing more potent and selective derivatives of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole for use as therapeutic agents.
Synthesis Methods
The synthesis of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2,2-difluoroethanol with ethyl chloroformate to form ethyl 2,2-difluoroethyl carbonate. This intermediate is then reacted with hydrazine hydrate to form 1-(2,2-difluoroethyl)-3-hydrazinylpropan-2-ol. The final step involves the reaction of this intermediate with iodine and potassium carbonate to form 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole.
Scientific Research Applications
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole has been studied extensively in various scientific applications, particularly in the field of medicinal chemistry. It has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2IN2O/c1-2-14-5-7-6(11)3-13(12-7)4-8(9)10/h3,8H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIZCMIWMVJOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1I)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)


![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)

![N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2837923.png)
![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)


![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2837932.png)


![1-(4-chlorophenyl)-3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2837935.png)